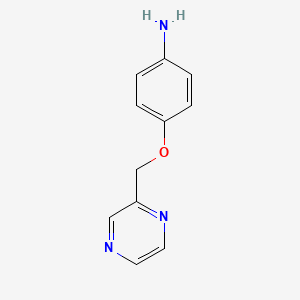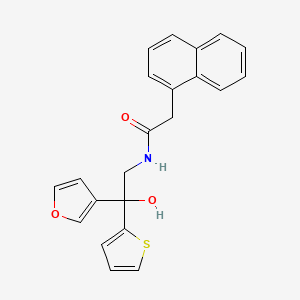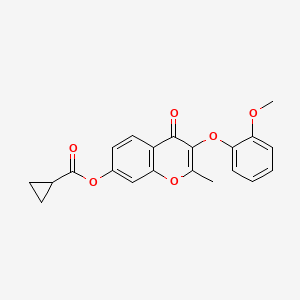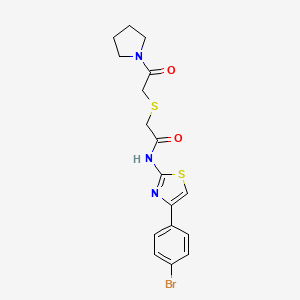
1-(4-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole, also known as BDFM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BDFM is a heterocyclic compound that contains both fluorine and bromine atoms, making it a unique compound with several interesting properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole is not fully understood; however, it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and toxins in the body. Additionally, this compound has been shown to inhibit the activity of monoamine oxidase, which is responsible for the metabolism of several neurotransmitters in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in the body. This compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders. Additionally, this compound has been shown to exhibit potent inhibitory activity against several enzymes, including cytochrome P450 and monoamine oxidase.
Advantages and Limitations for Lab Experiments
1-(4-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent inhibitory activity against several enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders. However, one of the limitations of this compound is its potential toxicity, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for the study of 1-(4-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole. One potential direction is the development of this compound as a drug candidate for the treatment of various inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of research. Finally, the synthesis of novel derivatives of this compound may lead to the discovery of compounds with even more potent inhibitory activity against various enzymes and receptors.
Synthesis Methods
The synthesis of 1-(4-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole can be achieved through several methods, including the use of palladium-catalyzed cross-coupling reactions and the use of transition metal-catalyzed cross-coupling reactions. These methods involve the use of various reagents and catalysts to facilitate the formation of this compound.
Scientific Research Applications
1-(4-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including cytochrome P450 and monoamine oxidase. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
properties
IUPAC Name |
1-(4-bromophenyl)-4-(difluoromethyl)-5-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N2/c1-7-10(11(13)14)6-15-16(7)9-4-2-8(12)3-5-9/h2-6,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFUGXZKKPEPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dichlorophenoxy)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2652351.png)
![1,3-Dimethyl-5-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2652353.png)
![N-(3-chloro-4-methylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2652354.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2652357.png)
![2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide](/img/structure/B2652359.png)

![Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2652361.png)
![4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2652362.png)


